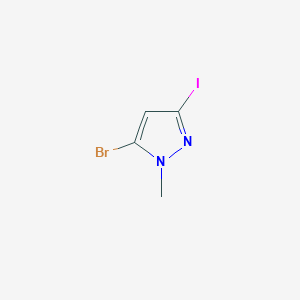

5-Bromo-3-iodo-1-methylpyrazole

Description

Significance of Polyhalogenated Pyrazoles as Advanced Synthons in Organic Chemistry

Polyhalogenated pyrazoles are heterocyclic compounds that serve as highly versatile building blocks, or synthons, in organic synthesis. The presence of multiple halogen atoms, often of different types, on the pyrazole (B372694) core imparts distinct and tunable reactivity. This allows for selective functionalization at various positions of the ring through a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.netresearchgate.netbeilstein-journals.org This sequential and site-selective introduction of different substituents is a powerful strategy for the construction of complex molecules with precisely controlled architectures. researchgate.net

The differential reactivity of carbon-halogen bonds (e.g., C-I vs. C-Br) is a key feature exploited in the synthetic utility of polyhalogenated pyrazoles. The carbon-iodine bond is typically more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This allows for the selective reaction at the iodinated position while leaving the brominated position intact for subsequent transformations. rsc.org This orthogonal reactivity is a cornerstone of their application as advanced synthons.

Furthermore, the incorporation of halogen atoms can significantly influence the electronic properties and biological activity of the resulting molecules. bohrium.comacs.org Halogen bonding and other non-covalent interactions can play a crucial role in the binding of these molecules to biological targets, making polyhalogenated pyrazoles attractive scaffolds in medicinal chemistry and drug discovery. nih.govbeilstein-journals.org

Overview of Pyrazole Heterocyclic Chemistry and its Research Trajectory

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. mdpi.compharmajournal.net First described in the 19th century, the pyrazole ring is a prominent structural motif found in a vast array of biologically active compounds and functional materials. nih.govrsc.orgglobalresearchonline.net The chemistry of pyrazoles has been a subject of intense research for over a century, driven by their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netrroij.com

The research trajectory of pyrazole chemistry has evolved from fundamental studies of their synthesis and basic reactivity to the development of sophisticated methods for their functionalization and incorporation into complex molecular systems. mdpi.com Early work focused on classical condensation reactions for the construction of the pyrazole ring. organic-chemistry.org Modern synthetic efforts are increasingly directed towards the development of more efficient, regioselective, and environmentally benign methods. researchgate.netrsc.org

The field has also seen a surge in the investigation of the pharmacological properties of pyrazole derivatives, leading to the discovery of numerous drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents. nih.govresearchgate.net The ability of the pyrazole scaffold to serve as a versatile template for ligand design has solidified its importance in medicinal chemistry.

Regioselective Considerations in Substituted Pyrazole Synthesis and Reactivity

The synthesis of substituted pyrazoles often presents a challenge in controlling the regioselectivity, particularly when using unsymmetrical starting materials. thieme-connect.com The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648), a common method for pyrazole synthesis, can lead to the formation of a mixture of regioisomers. organic-chemistry.org The development of synthetic methods that provide high regioselectivity is therefore a critical area of research. sioc-journal.cnorganic-chemistry.org

Several strategies have been developed to address this challenge, including the use of specific solvents, catalysts, or pre-functionalized starting materials that direct the cyclization reaction to favor a single isomer. organic-chemistry.org For instance, the use of aprotic polar solvents has been shown to improve the regioselectivity in the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.org

The reactivity of the pyrazole ring itself is also highly dependent on the nature and position of its substituents. The C4 position is generally susceptible to electrophilic substitution, while the C3 and C5 positions can be functionalized through deprotonation followed by reaction with an electrophile. scholaris.ca In the case of halogenated pyrazoles, the regioselectivity of subsequent reactions is dictated by the differential reactivity of the carbon-halogen bonds. rsc.org Understanding and controlling these regioselective aspects are paramount for the rational design and synthesis of specifically substituted pyrazoles.

Research Gaps and Emerging Opportunities for 5-Bromo-3-iodo-1-methylpyrazole

While the chemistry of pyrazoles is well-established, specific and detailed investigations into the synthesis and reactivity of this compound are not extensively documented in publicly available literature. This represents a significant research gap. The unique arrangement of a bromine atom at the C5 position and an iodine atom at the C3 position, coupled with a methyl group at the N1 position, presents a valuable yet underexplored platform for synthetic innovation.

The primary emerging opportunity lies in the systematic exploration of its reactivity in a wide range of cross-coupling reactions. Detailed studies are needed to quantify the selectivity of reactions at the C3-iodo position over the C5-bromo position under various catalytic conditions. This would establish a robust synthetic protocol for the sequential and regioselective introduction of diverse functional groups, leading to the creation of novel, highly substituted pyrazole libraries.

Further research is also warranted in the application of this synthon for the synthesis of biologically active molecules and functional materials. The specific substitution pattern of this compound could lead to unique pharmacological profiles or material properties that are not accessible with other pyrazole derivatives. Investigating the biological activity of compounds derived from this scaffold could uncover new therapeutic leads.

Below is a table summarizing the potential research directions and the significance of filling the current knowledge gap.

| Research Area | Specific Focus | Significance |

| Synthetic Methodology | Optimization of regioselective cross-coupling at the C3-I position. | Establishment of a versatile platform for the synthesis of trisubstituted pyrazoles. |

| Development of one-pot sequential functionalization protocols. | Increased efficiency and atom economy in the synthesis of complex pyrazoles. | |

| Medicinal Chemistry | Synthesis of novel pyrazole derivatives and screening for biological activity. | Discovery of new drug candidates with potentially unique mechanisms of action. |

| Materials Science | Incorporation of the pyrazole core into polymers or organic electronic materials. | Development of new materials with tailored electronic and photophysical properties. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-iodo-1-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrIN2/c1-8-3(5)2-4(6)7-8/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVXAQZUCYBONX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Strategic Transformations of 5 Bromo 3 Iodo 1 Methylpyrazole

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mt.com In the case of dihalogenated pyrazoles, the differential reactivity of the C-I and C-Br bonds is frequently exploited to achieve chemoselective transformations.

Suzuki-Miyaura Coupling Investigations for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. tcichemicals.comyonedalabs.com This reaction is widely used in the synthesis of biaryls and other conjugated systems. tcichemicals.com For substrates like 5-Bromo-3-iodo-1-methylpyrazole, the reaction can be directed to selectively occur at the more reactive C-I position.

Research has shown that the Suzuki-Miyaura coupling of 5-bromo-3-iodo-1H-indazole with vinyl boronic acid pinacol (B44631) ester can be achieved. mdpi.com While this is a related compound, the principles of selective C-I bond activation are transferable. The reaction of 5-bromo-3-iodo-1H-indazole with the vinyl boronic ester in the presence of a palladium catalyst and a base leads to the formation of the 3-vinyl derivative, leaving the bromo group intact for potential subsequent transformations. mdpi.com This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it more susceptible to oxidative addition to the Pd(0) catalyst. yonedalabs.com

Table 1: Suzuki-Miyaura Coupling of a Dihalogenated Indazole Derivative

| Entry | Substrate | Coupling Partner | Catalyst | Base | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 5-Bromo-3-iodo-1H-indazole | Vinyl boronic acid pinacol ester | Tetrakis(triphenylphosphine)palladium(0) | Sodium carbonate | 5-Bromo-3-vinyl-1H-indazole | 43 |

Data sourced from a study on a related indazole compound, illustrating the principle of selective C-I functionalization. mdpi.com

Further studies on other halogenated heterocycles have demonstrated that the choice of catalyst, ligands, and reaction conditions can be optimized to enhance the chemoselectivity of the Suzuki-Miyaura coupling. nih.govresearchgate.netincatt.nl For instance, the use of specific phosphine (B1218219) ligands can influence the reactivity and selectivity of the catalytic system. rsc.orgnih.gov

Sonogashira Coupling Studies for Alkynylation

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.orggelest.com

In the context of this compound, the Sonogashira coupling is expected to proceed with high chemoselectivity at the C-3 position due to the greater reactivity of the C-I bond over the C-Br bond. libretexts.org This allows for the selective introduction of an alkynyl group at the 3-position while preserving the bromine atom at the 5-position for subsequent functionalization.

Studies on related dihalogenated systems have consistently shown that the Sonogashira reaction occurs preferentially at the iodo-substituted position. nih.gov The choice of solvent can also play a role, with less polar solvents sometimes favoring the reaction. lucp.net The reaction conditions, including the catalyst system and base, can be fine-tuned to optimize the yield and selectivity of the alkynylation. beilstein-journals.orgresearchgate.netsioc-journal.cn Modern protocols have also been developed that are copper-free or utilize nickel catalysts. gelest.comnih.gov

Table 2: Representative Sonogashira Coupling Conditions

| Catalyst System | Base | Solvent | Key Features |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., Et₃N) | Various organic solvents | Standard, widely used conditions. organic-chemistry.org |

| Pd catalyst (phosphine-free) | Base | Various solvents | Avoids potentially toxic phosphine ligands. |

| Nickel catalyst | Base | Various solvents | A more cost-effective alternative to palladium. nih.gov |

This table presents general conditions applicable to Sonogashira couplings and are expected to be relevant for this compound.

Heck Coupling Engagements with Olefins

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes. researchgate.net

For this compound, the Heck reaction is anticipated to occur selectively at the more reactive C-I bond. This would allow for the introduction of a vinyl group at the 3-position of the pyrazole (B372694) ring, leaving the C-Br bond at the 5-position available for further chemical modification. The higher reactivity of aryl iodides compared to aryl bromides in the Heck reaction is well-established. nih.govscirp.org

Research on the Heck coupling of other bromo- and iodo-substituted heterocycles has demonstrated the feasibility of achieving high chemoselectivity. beilstein-journals.org The choice of catalyst, ligand, base, and solvent are crucial factors in optimizing the reaction and minimizing side reactions such as dehalogenation. beilstein-journals.org In some cases, phosphine-free catalyst systems have been shown to be effective. organic-chemistry.org

Table 3: Factors Influencing Chemoselectivity in Heck Reactions

| Factor | Influence on Reaction |

|---|---|

| Catalyst/Ligand | The nature of the palladium catalyst and any associated ligands can significantly impact the rate and selectivity of the reaction. |

| Base | The choice of base is critical for the regeneration of the active catalyst and can influence the reaction outcome. |

| Solvent | The polarity of the solvent can affect the solubility of the reactants and the stability of the catalytic species. |

| Temperature | Reaction temperature can influence the rate of both the desired coupling and undesired side reactions. |

General principles of the Heck reaction applicable to this compound.

Stille, Negishi, and Kumada Coupling Potential for Diverse Substituents

Beyond the more common Suzuki, Sonogashira, and Heck reactions, other cross-coupling methods offer potential for the selective functionalization of this compound. These include the Stille, Negishi, and Kumada couplings, which utilize different organometallic reagents and can provide access to a wider range of substituents.

Stille Coupling: This reaction involves the coupling of an organostannane with an organohalide, catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups.

Negishi Coupling: This method employs an organozinc reagent to couple with an organohalide, also under palladium or nickel catalysis. Organozinc compounds are generally more reactive than organoborons but less so than organomagnesium compounds. nih.gov

Kumada Coupling: This was one of the first transition-metal-catalyzed cross-coupling reactions to be developed and utilizes a Grignard reagent (organomagnesium halide) as the coupling partner with an organohalide, typically catalyzed by nickel or palladium. organic-chemistry.org

For this compound, these reactions are expected to proceed with initial substitution at the more reactive C-I bond. The choice of coupling reaction would depend on the desired substituent and the availability of the corresponding organometallic reagent. While specific studies on this compound using these methods are not prevalent in the searched literature, the principles of chemoselective coupling at the C-I position are expected to apply. Limited examples of these couplings exist for other halogenated heterocycles. nih.govmdpi.com

Ligand and Catalyst System Optimization for Chemoselectivity

Achieving high chemoselectivity in the cross-coupling reactions of dihalogenated substrates like this compound is critically dependent on the careful selection and optimization of the ligand and catalyst system. The electronic and steric properties of the ligand play a crucial role in modulating the reactivity of the metal center, thereby influencing which C-X bond (C-I or C-Br) preferentially undergoes oxidative addition.

For instance, in Suzuki-Miyaura couplings, the use of bulky and electron-rich phosphine ligands can enhance the reactivity of the palladium catalyst, sometimes enabling the coupling of less reactive aryl bromides. rsc.org However, to achieve selective coupling at the C-I position, conditions are often chosen where the catalyst is sufficiently reactive to cleave the C-I bond but not the more robust C-Br bond. mdpi.com The development of specialized ligands and pre-catalysts has been a major focus in the field to improve the efficiency and selectivity of these reactions. nih.gov In some cases, dual catalytic systems with two different metals can be employed to achieve unique selectivity. nih.gov The choice of base and solvent can also have a significant impact on the reaction's selectivity. incatt.nl

Table 4: Ligand and Catalyst Considerations for Chemoselective Coupling

| Component | Role in Chemoselectivity | Example |

|---|---|---|

| Ligand | Modulates the electronic and steric environment of the metal center, influencing its reactivity towards different C-X bonds. | Bulky, electron-rich phosphines can increase catalyst activity. |

| Metal Catalyst | The choice of metal (e.g., Pd, Ni) determines the fundamental catalytic cycle and reactivity. | Nickel catalysts can be a cost-effective alternative to palladium for certain couplings. organic-chemistry.org |

| Pre-catalyst | Stable catalyst precursors that generate the active catalytic species in situ, often leading to more reproducible results. | Various palladium pre-catalysts are commercially available. nih.gov |

General strategies for optimizing cross-coupling reactions.

Directed Ortho-Metalation (DoM) and Subsequent Electrophilic Quenches

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgorganic-chemistry.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. organic-chemistry.org This intermediate can then be trapped with a variety of electrophiles to introduce a new substituent at the ortho position. organic-chemistry.org

In the context of pyrazoles, the N-methyl group and the halogen substituents can potentially influence the regioselectivity of deprotonation. However, the primary application of DoM is typically for C-H activation. Given that this compound has no C-H bonds on the pyrazole ring, direct application of classical DoM for C-H functionalization is not feasible.

However, a related process, halogen-metal exchange, is highly relevant. The reaction of this compound with an organolithium reagent would be expected to lead to selective halogen-metal exchange at the more reactive C-I bond. This would generate a 3-lithiated-5-bromo-1-methylpyrazole intermediate. This lithiated species could then be quenched with various electrophiles to introduce a diverse range of functional groups at the 3-position. This two-step sequence of halogen-metal exchange followed by electrophilic quench provides a powerful alternative to metal-catalyzed cross-coupling for the selective functionalization of the C-3 position. This strategy has been applied to other halogenated heterocycles. umich.edu

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrazoles

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems. In this reaction, a nucleophile replaces a leaving group, typically a halogen, on the aromatic ring. The reaction generally proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the ring accelerates the reaction by stabilizing this intermediate.

For halogenated pyrazoles, the positions on the ring are susceptible to nucleophilic attack. In the case of this compound, both the bromo and iodo substituents can potentially act as leaving groups in SNAr reactions. The relative reactivity of the halogens in SNAr can vary; while in some systems the order of reactivity for the leaving group is F > Cl > Br > I because the formation of the Meisenheimer complex is the rate-determining step, in other cases, the C-X bond cleavage is more significant, leading to a reactivity order of I > Br > Cl > F.

The pyrazole ring itself is electron-rich, which generally makes it less reactive towards nucleophilic attack compared to more electron-deficient heterocycles like pyridines or pyrimidines. However, the electron-withdrawing nature of the halogen substituents at the C3 and C5 positions can facilitate SNAr reactions. The regioselectivity of nucleophilic substitution on this compound would be influenced by the specific nucleophile and reaction conditions employed. It is anticipated that stronger nucleophiles would be required to effect substitution. For related compounds like 5-Chloro-4-iodo-1-methylpyrazole-3-carboxylic acid, it has been noted that both chlorine and iodine atoms can be displaced by nucleophiles researchgate.net. This suggests that both halogens in this compound are potential sites for nucleophilic substitution, offering pathways to further derivatization.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including pyrazoles. The reaction involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. researchgate.net For pyrazoles, electrophilic substitution predominantly occurs at the C4 position, which is the most electron-rich carbon atom in the ring. researchgate.netpharmdbm.com

In this compound, the C3 and C5 positions are already substituted with halogen atoms. Therefore, the only available position for electrophilic aromatic substitution is the C4 carbon. The halogen atoms at C3 and C5 are deactivating groups, meaning they withdraw electron density from the pyrazole ring and make it less reactive towards electrophiles compared to unsubstituted pyrazole. Despite this deactivation, electrophilic substitution at the C4 position is still feasible under appropriate conditions.

Studies on related pyrazole systems have demonstrated the viability of electrophilic substitution at the C4 position. For instance, various 1-aryl-3-CF3-1H-pyrazoles undergo regioselective iodination at the C4 position when treated with elemental iodine in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN). rsc.orgnih.gov Similarly, bromination of pyrazole with bromine in dioxane yields 4-bromopyrazole pharmdbm.com. These findings support the expectation that this compound would react with various electrophiles at the C4 position to yield 4-substituted-5-bromo-3-iodo-1-methylpyrazole derivatives. The use of Lewis acid catalysts may be beneficial to enhance the electrophilicity of the attacking reagent and overcome the deactivating effect of the existing halogen substituents .

Table 1: Potential Electrophilic Aromatic Substitution Reactions at C4

| Electrophile Source | Reagent(s) | Expected Product |

| Nitration | HNO₃/H₂SO₄ | 5-Bromo-3-iodo-1-methyl-4-nitropyrazole |

| Halogenation | Br₂, Cl₂, I₂ | 4,5-Dibromo-3-iodo-1-methylpyrazole, etc. |

| Sulfonation | SO₃/H₂SO₄ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-5-bromo-3-iodo-1-methylpyrazole |

Radical Reactions and Photochemical Transformations

The reactivity of this compound is not limited to ionic pathways; it also has the potential to undergo radical and photochemical reactions. The carbon-halogen bonds, particularly the weaker C-I bond, can be susceptible to homolytic cleavage under radical conditions, which can be initiated by heat, light, or radical initiators.

Recent advancements in synthetic chemistry have shown that electrochemical methods can be used to generate halogen radicals for the functionalization of pyrazoles. For example, the electrochemical reaction between N,N-dimethyl enaminones and hydrazine (B178648) reagents in the presence of a halogen source can lead to the formation of 4-halopyrazoles through a process involving the selective addition of an electrochemically generated halogen radical rsc.org. This suggests that radical species could potentially be generated from the bromo or iodo substituents of this compound, opening avenues for radical-mediated derivatization.

Photochemical transformations represent another area of potential reactivity for pyrazole derivatives. Upon absorption of UV light, heterocyclic compounds can undergo a variety of rearrangements and isomerizations. For instance, some pyrazole derivatives have been shown to photoisomerize into imidazoles researchgate.net. While specific studies on the photochemical behavior of this compound are not widely reported, the pyrazole core is known to be photoactive beilstein-journals.org. It is conceivable that UV irradiation could induce transformations such as ring contraction, rearrangement, or cleavage of the carbon-halogen bonds, leading to novel molecular scaffolds. However, in some cases, pyrazole systems have been found to be stable under UV irradiation beilstein-journals.org. Further research is needed to fully explore the photochemical landscape of this specific compound.

Functional Group Interconversions and Derivatization Strategies on the Pyrazole Ring

The differential reactivity of the bromine and iodine substituents in this compound makes it an excellent substrate for selective functional group interconversions, particularly through metal-catalyzed cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond towards oxidative addition to palladium(0) catalysts, which is the key initial step in many cross-coupling reactions. This reactivity difference allows for the selective functionalization of the C3 position.

For example, Sonogashira cross-coupling reactions, which form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, can be performed selectively at the C3-iodo position. Studies on related 3-iodo-1H-pyrazole derivatives have shown that they successfully react with phenylacetylene (B144264) under standard Sonogashira conditions, while the analogous bromopyrazoles are unreactive researchgate.net. This provides a robust method for introducing alkynyl groups at the C3 position of this compound, leaving the C5-bromo position intact for subsequent transformations.

Similarly, the Suzuki-Miyaura coupling, which couples an organoboron compound with a halide, can also be directed selectively to the C3 position. Following the initial functionalization at C3, the C5-bromo position can then be targeted for a second cross-coupling reaction, potentially with a different organoboron reagent or under more forcing conditions, to generate highly functionalized, unsymmetrical pyrazole derivatives.

Another powerful strategy for derivatization is metal-halogen exchange. Treatment of dihalopyrazoles with organolithium reagents, such as n-butyllithium, typically results in the selective exchange of the more reactive halogen. In the case of this compound, the iodine at C3 would be preferentially exchanged to form a 3-lithiated pyrazole intermediate. This nucleophilic intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce new functional groups at the C3 position sci-hub.box.

Table 2: Selective Functionalization Strategies

| Reaction Type | Position | Catalyst/Reagent | Coupling Partner/Electrophile | Resulting Functional Group |

| Sonogashira Coupling | C3 | Pd(PPh₃)₄, CuI | Terminal Alkyne | Alkynyl |

| Suzuki-Miyaura Coupling | C3 | Pd(OAc)₂, Base | Boronic Acid/Ester | Aryl/Vinyl |

| Halogen-Metal Exchange | C3 | n-BuLi | CO₂, DMF, etc. | Carboxylic acid, Aldehyde, etc. |

| Suzuki-Miyaura Coupling | C5 | Pd Catalyst, Base | Boronic Acid/Ester | Aryl/Vinyl |

These selective transformations highlight the utility of this compound as a versatile platform for the synthesis of complex, multi-substituted pyrazole-containing molecules for various applications in medicinal chemistry and materials science.

Applications As a Synthetic Building Block and Precursor in Chemical Science

Role in the Synthesis of Diverse Heterocyclic Scaffolds

5-Bromo-3-iodo-1-methylpyrazole serves as a key starting material for the construction of a multitude of heterocyclic scaffolds. The pyrazole (B372694) ring itself is a prevalent motif in many biologically active compounds. The bromine and iodine substituents on the pyrazole ring act as handles for further chemical modifications, enabling the fusion of the pyrazole to other ring systems or the introduction of various functional groups.

For instance, through sequential cross-coupling reactions, the pyrazole can be incorporated into larger, more complex heterocyclic systems. A notable example is its use in the synthesis of pyrazolo[3,4-c]pyridines. achemblock.combldpharm.com Furthermore, the selective functionalization of the C-I and C-Br bonds allows for the creation of unsymmetrical bi- and poly-heterocyclic structures. This is exemplified by the synthesis of 5-aryl-4-iodopyrazoles, where the C-I bond remains available for subsequent transformations after an initial C-H arylation at the C5 position of a related 4-iodopyrazole. rsc.org

The versatility of this building block is further demonstrated in the synthesis of substituted 7-azaindoles. In one approach, a related 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine intermediate is utilized in sequential Suzuki coupling reactions to introduce different aryl and pyrazolyl groups at the 3- and 5-positions, respectively. nih.gov This strategy highlights the ability to construct elaborate heterocyclic frameworks with precise control over the substitution pattern.

The following table summarizes examples of heterocyclic scaffolds synthesized using this compound or its close derivatives:

| Starting Material | Reaction Type | Resulting Scaffold |

| This compound | Sequential Cross-Coupling | Fused Pyrazolo-heterocycles |

| 5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | Sequential Suzuki Coupling | Disubstituted 7-Azaindoles nih.gov |

| 4-Iodo-1-methylpyrazole | C-H Arylation, Suzuki Coupling | C5,C4-Diarylpyrazoles rsc.org |

Utilization as a Precursor for Advanced Organic Intermediates

The ability to selectively functionalize this compound makes it a valuable precursor for advanced organic intermediates, particularly in the synthesis of fragments of natural products. The pyrazole motif is found in numerous natural products with diverse biological activities. By using this dihalogenated pyrazole, chemists can construct key fragments that can be later assembled into the final natural product.

An example of its application is in the synthesis of analogs of molecules for the treatment of Human African Trypanosomiasis, where a 5-bromo-3-iodo-7-azaindole derivative serves as a key intermediate. nih.gov This intermediate allows for the systematic introduction of various substituents to explore structure-activity relationships. The sequential Suzuki reactions performed on this scaffold enable the creation of a library of compounds for biological screening. nih.gov

The stepwise functionalization of the C-I and C-Br bonds allows for the controlled build-up of molecular complexity. For example, a Suzuki reaction can be performed at the more reactive C-I position, followed by a different cross-coupling reaction, such as a Sonogashira or Stille coupling, at the C-Br position. This orthogonal reactivity is crucial for the efficient synthesis of highly substituted and complex organic molecules.

Contribution to Ligand Design for Coordination Chemistry

Pyrazole-based ligands are widely used in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. The substituents on the pyrazole ring can be modified to tune the electronic and steric properties of the resulting ligands, thereby influencing the properties of the metal complexes.

This compound provides a platform for creating novel ligands with specific coordination properties. The iodine and bromine atoms can be replaced with various coordinating groups through cross-coupling reactions. For instance, the introduction of phosphine (B1218219), pyridine, or other nitrogen-containing heterocycles can lead to the formation of mono- or bidentate ligands.

The electron-withdrawing nature of the halogen atoms in the parent molecule influences the electronic properties of the pyrazole ring. This effect can be transmitted to the coordinating atoms, thereby modulating the ligand field strength and the redox properties of the resulting metal complexes. Research has shown that the iodine substituent in 4-iodopyrazoles lowers the HOMO energy of the pyrazole ring, which can enhance metal-ligand charge transfer in complexes. This principle can be extended to ligands derived from this compound.

Development of Precursors for Functional Materials and Dyes

The unique electronic properties of pyrazole derivatives make them attractive candidates for the development of functional materials and dyes. The ability to introduce various substituents onto the pyrazole ring of this compound allows for the fine-tuning of their optical and electronic properties.

Through cross-coupling reactions, chromophoric and fluorophoric groups can be attached to the pyrazole core, leading to the synthesis of novel dyes with potential applications in areas such as organic light-emitting diodes (OLEDs) and sensors. The extended π-conjugated systems that can be constructed from this building block are essential for achieving desired photophysical properties. mdpi.com

For example, the synthesis of 5-cyanopyrazolo[1,5-a]pyridines, which exhibit fluorescence in both solution and the solid state, highlights the potential of pyrazole derivatives in materials science. mdpi.com While this specific example does not start from this compound, the synthetic strategies employed are applicable. The sequential functionalization of the dihalogenated pyrazole can be used to create highly conjugated systems with tailored absorption and emission characteristics. The development of such materials is an active area of research, with potential applications in various technologies. ambeed.com

Integration into Automated Synthesis and High-Throughput Experimentation

The well-defined and predictable reactivity of this compound makes it an ideal substrate for automated synthesis and high-throughput experimentation (HTE). The robustness of palladium-catalyzed cross-coupling reactions allows for the parallel synthesis of large libraries of compounds.

Automated platforms can be programmed to perform sequential coupling reactions, systematically varying the coupling partners to generate a diverse set of molecules. This approach is particularly valuable in drug discovery and materials science, where the rapid synthesis and screening of large numbers of compounds are essential for identifying leads with desired properties.

The use of HTE in optimizing reaction conditions for the synthesis of complex molecules, including those derived from pyrazole intermediates, is becoming increasingly common. acs.org The distinct reactivity of the C-I and C-Br bonds in this compound allows for a combinatorial approach to synthesis, where different building blocks can be introduced at each position, further expanding the chemical space that can be explored.

Spectroscopic and Computational Elucidation in Research of 5 Bromo 3 Iodo 1 Methylpyrazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structure and Mechanism

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the definitive structural confirmation of 5-Bromo-3-iodo-1-methylpyrazole in solution. ¹H NMR spectroscopy would be expected to show two key singlet signals: one for the proton at the C4 position of the pyrazole (B372694) ring and another for the three protons of the N-methyl group. The exact chemical shifts of these protons provide information about their local electronic environment, which is heavily influenced by the adjacent bromo and iodo substituents.

¹³C NMR spectroscopy is equally vital, providing signals for each unique carbon atom in the molecule. The carbons directly bonded to the halogen atoms (C3 and C5) are of particular interest, as their chemical shifts are significantly deshielded. researchgate.net For instance, in related 5-iodo-1-arylpyrazoles, the C-5 carbon directly bonded to the iodine atom is significantly deshielded, a phenomenon that can be used to study electronic interactions like halogen bonding. researchgate.net Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to unambiguously correlate proton and carbon signals, confirming the precise connectivity and substitution pattern of the pyrazole ring.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | C4-H | ~7.5 - 8.0 | Singlet | The chemical shift is influenced by the two adjacent halogen atoms. |

| ¹H | N-CH₃ | ~3.8 - 4.2 | Singlet | Typical range for an N-methyl group on a pyrazole ring. |

| ¹³C | C3-I | ~90 - 100 | - | Strongly influenced by the attached iodine atom. |

| ¹³C | C4 | ~110 - 120 | - | Corresponds to the CH carbon of the pyrazole ring. |

| ¹³C | C5-Br | ~130 - 140 | - | Strongly influenced by the attached bromine atom. |

| ¹³C | N-CH₃ | ~35 - 40 | - | Typical range for an N-methyl carbon. |

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a highly sensitive technique used to confirm the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which can verify the molecular formula, C₄H₄BrIN₂. The presence of both bromine and iodine atoms creates a highly characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, which produces a distinctive M/M+2 doublet. Iodine is monoisotopic (¹²⁷I). The combination of these halogens results in a unique and easily identifiable cluster of peaks for the molecular ion, unequivocally confirming the compound's identity. Furthermore, MS is an invaluable tool for real-time monitoring of chemical reactions, allowing researchers to track the consumption of reactants and the formation of this compound or its derivatives. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. sci-hub.st A single-crystal X-ray diffraction study of this compound would yield precise data on bond lengths, bond angles, and torsion angles. This analysis would confirm the planarity of the pyrazole ring and the specific locations of the bromo, iodo, and methyl substituents. sci-hub.st Moreover, it would reveal crucial details about the intermolecular interactions that govern the crystal packing, such as halogen bonding (e.g., C-I···N, C-I···O, C-Br···N) and π-π stacking. researchgate.net Studies on related halogenated pyrazoles have shown that such interactions play a significant role in their supramolecular assembly. researchgate.netmdpi.com

Vibrational Spectroscopy (IR, Raman) for Bonding and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a molecular fingerprint for this compound. mdpi.com These methods probe the vibrational modes of the molecule's chemical bonds. The IR spectrum would show characteristic absorption bands for the pyrazole ring vibrations, C-H stretching and bending modes, and the N-methyl group vibrations. researchgate.net The C-Br and C-I stretching vibrations would appear in the far-infrared region of the spectrum, typically at low frequencies. Raman spectroscopy provides complementary information, especially for the more symmetric and less polar vibrations of the molecule. nih.gov Comparing experimental spectra with theoretically calculated frequencies from methods like DFT can aid in the precise assignment of all vibrational bands. researchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C-H Stretch (Aromatic) | 3050 - 3150 | IR, Raman |

| C-H Stretch (Methyl) | 2850 - 3000 | IR, Raman |

| C=C / C=N Ring Stretch | 1400 - 1600 | IR, Raman |

| Methyl Bending | 1380 - 1470 | IR |

| C-I Stretch | 500 - 600 | Raman, Far-IR |

| C-Br Stretch | 600 - 700 | Raman, Far-IR |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and predict the reactivity of molecules like this compound. eurasianjournals.comnih.gov DFT calculations can accurately predict molecular geometries, which can be compared with experimental data from X-ray crystallography. nih.gov These calculations also provide insights into the molecule's electronic properties by determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. Furthermore, DFT can generate electrostatic potential maps, visually representing electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its role in intermolecular interactions, including halogen bonding. researchgate.net Theoretical calculations of NMR chemical shifts and vibrational frequencies can also be performed to support the assignment of experimental spectra. mdpi.com

Reaction Pathway and Transition State Computations for Mechanistic Insights

Computational chemistry provides a powerful lens for dissecting the intricate mechanisms of chemical reactions involving substituted pyrazoles like this compound. Through the use of quantum mechanical calculations, particularly Density Functional Theory (DFT), researchers can map out entire reaction energy profiles, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates and product distributions. These theoretical investigations offer insights that are often difficult or impossible to obtain through experimental means alone.

A key area of investigation for pyrazole derivatives is their reactivity in substitution and cross-coupling reactions, which are fundamental for their incorporation into more complex molecules. For instance, in reactions such as N-alkylation, computational studies can elucidate the preferred site of reaction. DFT calculations on various pyrazole derivatives have shown that the N2 nitrogen atom is typically the most nucleophilic, and therefore the most likely site of alkylation. purdue.edursc.org By calculating the energies of the transition states for attack at different positions, a clear rationale for the observed regioselectivity can be established. The reaction mechanisms are further clarified by performing Intrinsic Reaction Coordinate (IRC) calculations, which trace the path from the transition state down to the reactants and products, confirming that the calculated transition state connects the correct species on the potential energy surface. purdue.edursc.org

The nature of the halogen substituents at the C3 and C5 positions of the pyrazole ring significantly influences the reactivity of the molecule. The bromine and iodine atoms in this compound have distinct electronic and steric effects that can be computationally modeled. For example, in palladium-catalyzed cross-coupling reactions, a common method for functionalizing halogenated heterocycles, DFT calculations can predict the relative ease of oxidative addition at the C-Br versus the C-I bond. Generally, the C-I bond is weaker and more readily undergoes oxidative addition than the C-Br bond, a prediction that can be quantified through transition state energy calculations for this key step.

Furthermore, computational studies have been instrumental in understanding other reaction types, such as proton transfer, which is crucial for understanding the tautomeric equilibria in related pyrazole systems. For a series of substituted pyrazoles, DFT and MP2 methods have been used to calculate the activation energies for both intramolecular and intermolecular proton transfer. Current time information in Pasuruan, ID.mdpi.com While this compound itself does not have an N-H proton for tautomerization, the principles of how substituents influence the electronic environment and, consequently, activation barriers are directly applicable to its reactions involving protonation or deprotonation steps.

The table below presents representative data from computational studies on related pyrazole systems, illustrating the types of quantitative insights that can be gained.

| Reaction Type | Model Compound | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |

| N-Alkylation | Pyrazole + CH3I | B3LYP/LANL2DZ/6-311+G(d,p) | Transition State Energy (ΔE‡) | 16.5 | rsc.org |

| Proton Transfer | 4-Chloropyrazole | CAM-B3LYP/6-311++G(d,p) | Activation Energy (Monomer) | 53.2 | mdpi.com |

| Proton Transfer | 4-Chloropyrazole Dimer | CAM-B3LYP/6-311++G(d,p) | Activation Energy (Dimer) | 14.1 | mdpi.com |

This table contains representative data from computational studies on related pyrazole derivatives to illustrate the application of these methods. The values are not for this compound itself.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is an indispensable tool for the prediction and interpretation of the spectroscopic properties of molecules like this compound. By calculating spectroscopic parameters ab initio, researchers can assign experimental signals with greater confidence, understand the influence of substituents on spectral features, and even distinguish between potential isomers. The most common methods employed for this purpose are based on Density Functional Theory (DFT).

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the primary techniques for structural elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. sci-hub.stresearchgate.net For this compound, such calculations would predict the chemical shifts for the methyl protons, the C4 proton, and the quaternary carbons of the pyrazole ring. The predicted shifts are influenced by the electronic environment of each nucleus, which is in turn dictated by the electron-withdrawing effects of the bromine and iodine substituents. Comparisons between calculated and experimental spectra can confirm the regiochemistry of the substitution pattern. For instance, DFT calculations on the series of 4-halogenated-1H-pyrazoles (where the halogen is F, Cl, Br, or I) have shown a good correlation with experimental trends, although small deviations can highlight subtle electronic effects not perfectly captured by the models. mdpi.com

The following table provides examples of computationally predicted spectroscopic data for related halogenated pyrazole compounds, showcasing the accuracy and utility of these methods.

| Spectroscopic Parameter | Model Compound | Computational Method | Predicted Value | Experimental Value | Reference |

| ¹³C Chemical Shift (C4) | 4-Iodo-1H-pyrazole | ωB97XD/cc-pVTZ | 74.3 ppm | 73.1 ppm | mdpi.com |

| ¹H Chemical Shift (C3/C5) | 4-Iodopyrazole | DFT | 7.64 ppm | 7.61 ppm | |

| N-H Stretch Freq. (IR) | 4-Bromopyrazole Dimer | ωB97XD/cc-pVTZ | 3218 cm⁻¹ | 3140 cm⁻¹ | mdpi.com |

This table contains representative data from computational studies on related pyrazole derivatives to illustrate the application of these methods. The values are not for this compound itself.

Future Research Trajectories and Innovations for 5 Bromo 3 Iodo 1 Methylpyrazole Chemistry

Exploration of Sustainable Synthetic Methodologies (e.g., green chemistry approaches)

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact by using less hazardous chemicals, minimizing waste, and improving energy efficiency. dntb.gov.uanih.gov For the synthesis and derivatization of 5-Bromo-3-iodo-1-methylpyrazole, future research is expected to focus on several green approaches.

One promising avenue is the use of environmentally benign halogenating agents and reaction media. cdnsciencepub.comresearchgate.net Traditional halogenation methods often employ harsh reagents. Green alternatives, such as using hydrogen peroxide with ammonium (B1175870) halides in aqueous acetic acid, have been shown to be effective for other heterocyclic systems and could be adapted for the synthesis of halogenated pyrazoles. cdnsciencepub.comresearchgate.net The use of safer, recoverable, and reusable solvents like ionic liquids or fluorinated alcohols is also a key aspect of greening the synthesis process. nih.gov

Furthermore, alternative energy sources such as microwave irradiation and ultrasound are being explored to accelerate reactions, often leading to higher yields and shorter reaction times under solvent-free conditions. researchgate.net These techniques not only enhance efficiency but also contribute to a more sustainable process by reducing energy consumption compared to conventional heating methods. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also aligns with green chemistry principles by reducing the need for intermediate purification steps and minimizing solvent usage and waste generation. mdpi.comacs.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Halogenated Heterocycles

| Feature | Conventional Methods | Green Chemistry Approaches |

| Reagents | Often use toxic and hazardous chemicals (e.g., elemental bromine, strong acids). | Employ safer alternatives like ammonium halides with oxidants (e.g., H₂O₂) or N-halosuccinimides in greener solvents. cdnsciencepub.comresearchgate.netresearchgate.net |

| Solvents | Typically rely on volatile organic compounds (VOCs). | Utilize water, ionic liquids, or fluorinated alcohols as reaction media. nih.gov |

| Energy Source | Conventional heating (e.g., oil baths). | Microwave irradiation, ultrasound. researchgate.net |

| Process | Often multi-step with intermediate isolation. | One-pot, multi-component reactions to improve atom economy and reduce waste. researchgate.netmdpi.comacs.orgnih.govnih.gov |

| Byproducts | Can generate significant amounts of toxic waste. | Aim for minimal and non-toxic byproducts (e.g., water). acs.org |

Development of Novel Catalytic Systems for Selective Functionalization

The presence of two distinct halogen atoms (bromine and iodine) on the pyrazole (B372694) ring of this compound offers a platform for selective functionalization. Future research will likely focus on the development of novel catalytic systems that can differentiate between the C-Br and C-I bonds, as well as activate the C-H bonds of the pyrazole ring.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to halogenated pyrazoles is an active area of research. rsc.orgthieme-connect.de Developing catalysts with enhanced selectivity for either the C-I or C-Br bond would enable sequential, site-specific modifications. For instance, a catalyst that selectively activates the more reactive C-I bond for a Sonogashira or Suzuki coupling would leave the C-Br bond intact for subsequent transformations. researchgate.net Phosphine-free palladium systems have already shown promise in the direct arylation of halogenated pyrazoles, offering a simpler and more cost-effective catalytic approach. rsc.org

Beyond palladium, catalysts based on other transition metals like copper, nickel, and rhodium are also being investigated for the C-H functionalization of pyrazoles. researchgate.netorganic-chemistry.org These catalysts could enable the direct introduction of various functional groups at the C-4 position of this compound, bypassing the need for pre-functionalized starting materials. The development of catalysts for C-H allylation and benzylation, for example, would provide rapid access to more complex pyrazole derivatives. researchgate.net

Table 2: Potential Catalytic Systems for Selective Functionalization of this compound

| Catalytic System | Target Transformation | Potential Advantages |

| Palladium-based catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) | Selective C-I vs. C-Br cross-coupling (e.g., Suzuki, Sonogashira). rsc.orgresearchgate.net | Well-established, high efficiency, potential for chemoselectivity. |

| Phosphine-free Palladium catalysts | Direct C-H arylation at the C-4 position. rsc.org | Lower cost, simpler reaction setup. |

| Copper-based catalysts | C-N and C-S bond formation. acs.org | Abundant and inexpensive metal. |

| Rhodium-based catalysts | C-H activation for alkylation and olefination. researchgate.netethernet.edu.et | Access to a broader range of functional groups. |

| Nickel-based catalysts | Oxidative cyclotrimerization and other C-C bond formations. researchgate.net | Unique reactivity patterns. |

Investigation of New Reactivity Modes and Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, are highly efficient for building molecular complexity. researchgate.netmdpi.comnih.govnih.gov this compound, with its multiple reaction sites, is an ideal candidate for incorporation into novel MCRs.

Future research could explore using this dihalogenated pyrazole as a key building block in MCRs to generate libraries of highly substituted pyrazole derivatives. mdpi.com For example, one of the halogen atoms could participate in a metal-catalyzed cross-coupling reaction, while the other halogen and the pyrazole ring itself could be involved in a subsequent cyclization or condensation step within the same pot. The development of MCRs that leverage the differential reactivity of the C-Br and C-I bonds would be particularly valuable for creating diverse scaffolds. researchgate.netnih.gov

Investigating new reactivity modes beyond traditional cross-coupling is another promising direction. This could include exploring its participation in cycloaddition reactions, where the pyrazole ring acts as a diene or dienophile, or its use in radical-mediated transformations. organic-chemistry.org The electronic properties of the pyrazole ring, influenced by the two halogen substituents, could lead to unexpected and useful reactivity patterns that are yet to be discovered.

Expansion of Synthetic Applications into Diverse Chemical Scaffolds

The versatility of this compound as a synthetic intermediate suggests that its application can be expanded to create a wide array of diverse chemical scaffolds. The ability to selectively functionalize the C-3, C-4 (via C-H activation), and C-5 positions allows for the construction of complex molecules with precise control over substituent placement.

Future work will likely focus on using this building block for the synthesis of novel heterocyclic systems. For instance, the halogen atoms can serve as handles for intramolecular cyclizations, leading to fused pyrazole ring systems such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, which are common motifs in medicinal chemistry. mdpi.com The synthesis of poly-heterocyclic compounds, where the pyrazole is linked to other aromatic or heterocyclic rings, is another area of interest. nih.gov

The application of this compound in the synthesis of natural product analogues and other biologically active molecules is also a significant research trajectory. rsc.orgmdpi.com Its rigid core and the ability to introduce a variety of functional groups make it an attractive scaffold for drug discovery programs.

Addressing Stereochemical Control in Complex Derivatization

As the derivatization of this compound leads to more complex molecules, the control of stereochemistry will become increasingly important. While the pyrazole ring itself is planar and achiral, the introduction of substituents with stereocenters at the C-4 position or on groups attached to the C-3 or C-5 positions necessitates the development of stereoselective synthetic methods.

Future research in this area will likely focus on several key strategies. The use of chiral catalysts for asymmetric C-H functionalization at the C-4 position could introduce a stereocenter directly onto the pyrazole scaffold. Asymmetric cross-coupling reactions, employing chiral ligands, could be used to attach chiral side chains to the C-3 or C-5 positions.

Another approach involves the use of chiral auxiliaries. A chiral group could be temporarily attached to the pyrazole, directing the stereochemical outcome of a subsequent reaction, and then be removed. Furthermore, if a racemic mixture of a derivative is synthesized, the development of efficient methods for chiral resolution, such as enzymatic resolution or chiral chromatography, will be crucial. While direct research on stereochemical control for this specific compound is limited, the principles established for other heterocyclic systems can serve as a guide for future investigations.

Q & A

Basic: What synthetic methodologies are effective for preparing 5-Bromo-3-iodo-1-methylpyrazole?

Answer:

The synthesis typically involves sequential halogenation of a pyrazole precursor. For example:

Methylation : Start with 1H-pyrazole, introduce a methyl group at the N1 position via alkylation (e.g., using methyl iodide under basic conditions) .

Halogenation :

- Bromination : Use N-bromosuccinimide (NBS) in DMF or CCl₄ to introduce bromine at the C5 position .

- Iodination : Employ iodinating agents like iodine monochloride (ICl) or KI/oxone in acetic acid to substitute hydrogen at C3 .

Key Considerations : Monitor reaction temperature and stoichiometry to avoid over-halogenation. Purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating the target compound .

Advanced: How can conflicting reactivity data in halogenated pyrazoles be systematically addressed?

Answer:

Conflicts often arise from divergent reaction conditions or substituent effects. To resolve discrepancies:

- Comparative Analysis : Replicate reactions under reported conditions (e.g., solvent polarity, catalyst loadings) and compare yields/selectivity. For example, iodination efficiency varies with solvent (polar aprotic vs. protic) .

- Computational Modeling : Use density functional theory (DFT) to calculate electron density maps (as in ) to predict reactive sites and validate experimental outcomes.

- In Situ Monitoring : Employ techniques like NMR or HPLC to track intermediate formation and side reactions .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₅H₆BrIN₂: calc. 314.8702) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles, halogen positioning) as demonstrated for related thiazole derivatives .

Advanced: How to optimize regioselectivity in cross-coupling reactions involving this compound?

Answer:

Leverage the differential reactivity of bromine and iodine:

- Selective Coupling : Use Suzuki-Miyaura coupling with Pd(PPh₃)₄ to target the iodine site (more reactive toward oxidative addition) .

- Protecting Groups : Temporarily block the bromine site using trimethylsilyl groups, enabling sequential functionalization .

- Solvent Effects : Polar solvents (e.g., DMF) enhance iodine’s leaving-group ability in SNAr reactions .

Basic: What stability challenges arise during storage of halogenated pyrazoles?

Answer:

- Light Sensitivity : Bromine and iodine substituents increase photosensitivity. Store in amber vials at –20°C under inert gas (N₂/Ar) .

- Moisture Avoidance : Halogenated compounds may hydrolyze; use molecular sieves in storage containers .

- Purity Monitoring : Regularly check via HPLC (C18 column, acetonitrile/water gradient) to detect decomposition products .

Advanced: How to design a structure-activity relationship (SAR) study for bromo-iodo pyrazoles in medicinal chemistry?

Answer:

Core Modifications : Synthesize analogs (e.g., 5-Cl-3-I or 5-Br-3-Br derivatives) to assess halogen size/electronegativity effects .

Biological Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

Computational Docking : Map halogen-bonding interactions with protein active sites (e.g., using AutoDock Vina) to rationalize activity trends .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of halogenated vapors .

- Waste Disposal : Collect halogenated waste separately for incineration or specialized treatment .

Advanced: How to address low yields in multi-step syntheses of halogenated pyrazoles?

Answer:

- Intermediate Trapping : Isolate and characterize intermediates (e.g., mono-halogenated pyrazoles) to identify bottlenecks .

- Catalyst Screening : Test alternative catalysts (e.g., CuI for Ullmann coupling) to improve efficiency .

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields via controlled microwave heating .

Basic: What are the applications of this compound in materials science?

Answer:

- Coordination Chemistry : Serve as ligands for transition metals (e.g., Pd or Cu) in catalytic systems .

- Polymer Functionalization : Incorporate into conjugated polymers via Sonogashira coupling to tune electronic properties .

Advanced: How to validate the purity of this compound for publication?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.